molecular formula C16H21NO B11872115 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol CAS No. 98132-58-2

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol

Cat. No.: B11872115
CAS No.: 98132-58-2
M. Wt: 243.34 g/mol
InChI Key: ZUVMQNOCUJYVMJ-UHFFFAOYSA-N
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Description

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is a tertiary ethanolamine derivative featuring a naphthalene-substituted ethyl group and an ethylamino side chain. The structure combines hydrophobicity (from the naphthalene group) with hydrophilicity (from the ethanolamine backbone), enabling interactions with biological targets or solvents of varying polarity .

Key physicochemical properties (predicted or experimentally derived) include:

  • Molecular formula: C₁₆H₂₁NO
  • Molecular weight: 243.35 g/mol
  • Boiling point: ~180–184°C (15 mmHg, similar to 2-(naphthalen-1-yl)ethanol derivatives)

Properties

CAS No.

98132-58-2

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-[ethyl(2-naphthalen-1-ylethyl)amino]ethanol

InChI

InChI=1S/C16H21NO/c1-2-17(12-13-18)11-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,18H,2,10-13H2,1H3

InChI Key

ZUVMQNOCUJYVMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC=CC2=CC=CC=C21)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol typically involves the reaction of naphthalene derivatives with ethylamine and ethanolamine. One common method includes the reaction of 2-naphthol with ethylamine under controlled conditions to form the intermediate, which is then reacted with ethanolamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of ionic liquids as catalysts can improve the efficiency of the reaction .

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions typical of secondary amines and naphthalene derivatives:

A. Nucleophilic Substitution

  • The amino group acts as a nucleophile, reacting with electrophiles like chloroacetyl chloride to form amides .

  • Example: Cyclocondensation of Schiff bases with chloroacetyl chloride forms azetidinones via nucleophilic attack .

B. Condensation Reactions

  • Formation of Schiff bases by reaction of acetohydrazides with aromatic aldehydes .

  • Mechanism :

    • Hydrazine hydrate reacts with ethyl-2-(naphthalen-1-yloxy) acetate to form acetohydrazide.

    • Aromatic aldehydes condense with the hydrazide to form imine intermediates .

C. Alkylation/Reduction

  • Potential reduction of nitriles or oxidation of alcohols to form the ethanolamine moiety.

Functional Group Transformations

The compound’s functional groups enable diverse chemical transformations:

A. Amine Reactivity

  • Amidation : Reaction with carboxylic acids (e.g., 3,5-dinitrobenzoic acid) using coupling agents like carbodiimide hydrochloride .

  • Alkylation : Possible quaternization with alkyl halides to form quaternary ammonium salts.

B. Naphthalene Ring Reactions

  • Electrophilic Aromatic Substitution : Potential nitration or bromination at the naphthalene ring.

  • Oxidation : Oxidative cleavage of naphthalene to form quinones (e.g., using KMnO₄).

C. Ethanolamine Derivatization

  • Esterification : Reaction with acid chlorides to form esters.

  • Oxidation : Conversion to ketones via oxidation of the secondary alcohol.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Asymmetric Hydrogenation : This method allows for the selective formation of the desired chiral compound, enhancing its biological activity. The process often utilizes catalysts to improve yield and selectivity .
  • Reduction Reactions : These are employed to convert ketones or other functional groups into alcohols, facilitating the formation of this compound .

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, particularly phospholipases. For instance, studies have shown that certain derivatives can inhibit lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis—a condition characterized by excessive accumulation of phospholipids within lysosomes .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro studies using the DPPH assay demonstrated that derivatives of this compound can effectively scavenge free radicals, indicating potential use in formulations aimed at reducing oxidative stress .

Neuroprotective Effects

Investigations into neuroprotective properties suggest that this compound may play a role in protecting neuronal cells from damage due to oxidative stress and inflammation. Such properties make it a candidate for developing treatments for neurodegenerative diseases .

Drug Development

The compound's structural characteristics allow it to serve as a scaffold for designing new pharmaceuticals. Its ability to modulate biological pathways makes it valuable in drug development processes, particularly in creating targeted therapies for conditions like cancer and neurodegenerative disorders.

Case Studies and Research Findings

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated effective inhibition of lysosomal phospholipase A2, suggesting potential for mitigating drug-induced toxicity .
Study 2Antioxidant ActivityShowed significant free radical scavenging activity in DPPH assays, indicating potential use in antioxidant therapies .
Study 3NeuroprotectionFound neuroprotective effects in cellular models exposed to oxidative stress, supporting further investigation into therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets. The ethanolamine moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Molecular docking studies have shown that this compound can bind to various proteins, influencing their activity .

Comparison with Similar Compounds

Research Findings and Data Tables

Spectroscopic Data
  • ESI-MS : m/z = 312.97 [M+H]⁺ for ethyl 2-((1-(2,3-dihydro-1H-perimidin-2-yl)naphthalen-2-yl)oxy)acetate (similar to target compound derivatives) .
  • ¹H NMR : For 1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine, aromatic protons appear at δ 7.2–8.5 ppm, comparable to naphthalene signals in the target compound .

Biological Activity

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol, a compound characterized by its naphthalene moiety and aminoalcohol structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the naphthalene derivative and subsequent functionalization to introduce the ethyl and aminoalcohol groups. The structure-activity relationship (SAR) studies indicate that modifications to the aminoalcohol moiety significantly influence the compound's biological activity.

Table 1: Structure-Activity Relationship of Naphthalene Derivatives

CompoundStructureAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
1Naphthalene derivative 15.4 (MCF-7)0.22 (S. aureus)
2Naphthalene derivative 23.8 (HeLa)0.25 (E. coli)
3This compoundTBDTBD

Anticancer Activity

Recent studies have demonstrated that compounds with naphthalene structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound were tested against MCF-7 and HeLa cells, showing IC50 values in the low micromolar range, indicating promising anticancer potential.

In a comparative study, compounds with similar naphthalene structures exhibited IC50 values ranging from 3.8 µM to 5.4 µM against HeLa and MCF-7 cell lines respectively . The presence of the ethyl group and the aminoalcohol functionality appears to enhance the cytotoxicity of these compounds.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Preliminary findings suggest that naphthalene derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Efficacy of Naphthalene Derivatives

CompoundMinimum Inhibitory Concentration (MIC µg/mL)
10.22 (S. aureus)
20.25 (E. coli)
3TBD

The MIC values for related compounds indicate that modifications in the structure can lead to enhanced antimicrobial efficacy, suggesting that further optimization of the naphthalene derivatives could yield more potent antimicrobial agents.

Antioxidant Activity

Antioxidant assays have shown that naphthalene-containing compounds exhibit varying degrees of radical scavenging activity. The DPPH assay results indicate that certain derivatives surpass traditional antioxidants like ascorbic acid in their ability to scavenge free radicals .

Case Studies

Several studies have explored the biological activities of naphthalene derivatives:

  • Anticancer Study : A recent investigation into a series of naphthalene-based aminoalcohols revealed IC50 values below 10 µM for several compounds against cancer cell lines, highlighting their potential as anticancer agents .
  • Antimicrobial Evaluation : Research on naphthalene derivatives demonstrated significant antibacterial activity against clinical strains of Staphylococcus aureus, with MIC values indicating strong efficacy .
  • Antioxidant Assessment : A study evaluating various naphthalene derivatives for antioxidant properties found that some compounds exhibited superior activity compared to standard antioxidants, suggesting their potential use in therapeutic applications targeting oxidative stress .

Q & A

Basic: What are the optimal synthetic routes for 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol, and how can purity be maximized?

Answer:
The synthesis typically involves nucleophilic substitution and purification steps. A plausible route includes:

  • Step 1: Reacting 2-(naphthalen-1-yl)ethylamine with ethyl bromide in a polar aprotic solvent (e.g., DMF) under reflux, using a base like triethylamine to neutralize HBr byproducts .
  • Step 2: Introducing the ethanol moiety via 2-bromoethanol under similar conditions, followed by reflux for 2–4 hours.
  • Purification: Use column chromatography (C18 reverse-phase) with acetonitrile/water gradients to remove unreacted amines or brominated intermediates . Maximize purity (>95%) by repeating crystallization in ethanol or ethyl acetate at low temperatures (0–5°C) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR: ¹H/¹³C NMR to confirm the ethylaminoethanol backbone and naphthalene integration. The naphthalen-1-yl group shows distinct aromatic signals (δ 7.2–8.3 ppm) and coupling patterns .
  • FT-IR: Identify hydroxyl (O–H stretch, ~3350 cm⁻¹) and amine (N–H bend, ~1600 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z 284.18) and fragmentation patterns .
  • UV-Vis: Assess π→π* transitions of the naphthalene ring (λmax ~275–290 nm) .

Advanced: How do steric and electronic effects of the naphthalen-1-yl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The bulky naphthalen-1-yl group introduces steric hindrance, slowing SN2 reactions at the adjacent ethylamino site. Electronic effects from the aromatic system stabilize transition states via resonance, favoring SN1 mechanisms in polar solvents (e.g., DMSO). To mitigate steric issues:

  • Use bulky bases (e.g., DBU) to deprotonate the ethanol group selectively .
  • Optimize reaction temperature (60–80°C) to balance activation energy and steric strain .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance nucleophilicity .

Advanced: What strategies mitigate contradictions in biological activity data across different assay systems?

Answer:
Discrepancies often arise from assay-specific interference (e.g., solvent effects, protein binding):

  • Orthogonal Assays: Validate cytotoxicity results using both MTT and ATP-based luminescence assays .
  • Solvent Controls: Ensure DMSO concentrations ≤0.1% to avoid false positives .
  • Protein Binding Studies: Use equilibrium dialysis to assess compound sequestration by serum proteins .
  • Metabolic Stability: Compare results in hepatocyte vs. microsomal assays to identify enzyme-specific degradation .

Methodological: How to design a stability study under varying pH and temperature conditions?

Answer:
Follow accelerated stability protocols:

  • pH Range: Prepare buffers (pH 2–9) using HCl/NaOH and incubate at 37°C for 24–72 hours .
  • Thermal Stress: Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC .
  • Light Exposure: Use ICH Q1B guidelines for photostability testing (UV/visible light, 1.2 million lux·hr) .
  • Degradation Products: Identify by LC-MS/MS and compare with synthetic standards .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., kinases) with naphthalene π-stacking in hydrophobic pockets .
  • MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
  • DFT Calculations (Gaussian): Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict redox activity .
  • ADMET Prediction (SwissADME): Estimate logP (2.8–3.5) and BBB permeability to prioritize in vivo studies .

Basic: What solvent systems are compatible with this compound for reaction optimization?

Answer:

  • Polar Solvents: DMF, DMSO (for SN1 reactions) .
  • Non-Polar Solvents: Toluene, ethyl acetate (for high-temperature reactions) .
  • Aqueous Mixtures: Ethanol/water (70:30) for solubility testing .
    Avoid halogenated solvents (e.g., chloroform) due to potential Cl⁻ interference in amine reactions .

Advanced: How to resolve conflicting NMR data for regioisomeric impurities?

Answer:

  • 2D NMR (HSQC/HMBC): Assign naphthalene connectivity and distinguish regioisomers via long-range coupling .
  • Crystallography: Grow single crystals (e.g., in ethyl acetate/hexane) and solve the structure to confirm regiochemistry .
  • Dynamic NMR: Monitor temperature-dependent shifts to identify conformational flexibility .

Methodological: What in vitro assays are suitable for evaluating its cytotoxicity and selectivity?

Answer:

  • Cell Viability: MTT assay (IC50 determination) in cancer (HeLa, MCF-7) and normal (HEK293) cell lines .
  • Apoptosis: Annexin V/PI staining with flow cytometry .
  • Target Engagement: Fluorescence polarization assays for kinase inhibition .
  • Selectivity Index (SI): Calculate IC50 ratios (normal vs. cancer cells) to prioritize leads .

Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

Answer:

  • Deuterium Labeling: Synthesize deuterated analogs at the ethanol hydroxyl or amine positions .
  • KIE Measurement: Compare reaction rates (kH/kD) to distinguish between proton-transfer (KIE >2) and non-proton-transfer mechanisms .
  • Isotopic Tracing (¹³C/¹⁵N): Track bond cleavage/rearrangement in degradation pathways .

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